An In-Depth Technical Guide to tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: A Bifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride (CAS 1914155-12-6), a critical bifunctional linker molecule employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The guide will delve into the chemical properties, synthesis, and strategic application of this linker in the rational design of next-generation protein degraders. Emphasis is placed on the rationale behind its structural features and its role in influencing the efficacy of PROTACs. This document serves as a technical resource for researchers in medicinal chemistry and drug discovery, offering insights into the practical application and theoretical considerations of utilizing this versatile building block.
Introduction: The Role of Linkers in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[1] The choice of linker also impacts critical drug-like properties such as solubility, cell permeability, and metabolic stability.[]
This guide focuses on a specific and increasingly relevant linker, tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride, an unsaturated aliphatic linker that offers unique structural features for fine-tuning PROTAC design.
Physicochemical Properties and Structural Analysis
The structural attributes of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride are central to its function as a bifunctional linker.
| Property | Value |
| CAS Number | 1914155-12-6 |
| Molecular Formula | C₉H₁₉ClN₂O₂ |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-4-aminobut-2-en-1-yl]carbamate hydrochloride |
| Appearance | Solid |
The molecule features a four-carbon chain with a central carbon-carbon double bond, imparting a degree of rigidity compared to saturated alkyl linkers. This unsaturated character can influence the spatial orientation of the two ligands in the ternary complex.[1] The molecule is differentially protected, with one amine functionalized with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other amine is present as a hydrochloride salt. This differential protection allows for sequential and controlled conjugation to the POI and E3 ligase ligands.
Synthesis and Manufacturing
While specific, detailed synthesis protocols for tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride are not widely published in peer-reviewed journals, the synthesis can be approached through established methods of selective amine protection. A general and logical synthetic strategy involves the mono-Boc protection of (E)-but-2-ene-1,4-diamine.
Conceptual Synthesis Workflow
The synthesis of differentially protected diamines is a common challenge in organic chemistry, often yielding a mixture of mono- and di-protected products.[4] A successful strategy for the synthesis of the target molecule would likely involve the following key steps:
Caption: Conceptual workflow for the synthesis of the target linker.
Achieving high selectivity for the mono-protected product is critical and can be influenced by several factors, including:
-
Slow Addition of the Protecting Agent: Minimizing the local concentration of di-tert-butyl dicarbonate can favor mono-protection.[4]
-
Use of Excess Diamine: Employing a large excess of the starting diamine statistically increases the likelihood of mono-substitution.
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In situ Mono-protonation: The addition of one equivalent of acid can protonate one of the amine groups, rendering it less nucleophilic and directing the Boc-protection to the free amine.[5]
The final step involves the formation of the hydrochloride salt, which can improve the stability and handling of the final compound.
Application in PROTAC Synthesis
The primary application of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is as a bifunctional linker in the assembly of PROTACs. The presence of a Boc-protected amine and a free amine (as the hydrochloride salt) allows for a directed, stepwise synthesis.
General PROTAC Assembly Strategy
A typical synthetic route for incorporating this linker into a PROTAC would involve the following steps:
Caption: General workflow for PROTAC synthesis using the linker.
This controlled, stepwise approach is crucial for building complex PROTAC molecules and allows for the modular assembly of PROTAC libraries for structure-activity relationship (SAR) studies.
Rationale for Using an Unsaturated Linker
The presence of the double bond in the butene chain introduces a degree of conformational rigidity, which can be advantageous in PROTAC design. While flexible linkers like polyethylene glycol (PEG) are common, more rigid linkers can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[2] The defined stereochemistry of the double bond ((E)-configuration) further reduces the conformational flexibility, which can be a key parameter to optimize for potent protein degradation.
Analytical Characterization
The purity and identity of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride are typically confirmed using standard analytical techniques. While publicly available spectra are limited, a typical characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the Boc group, the vinyl protons of the double bond, and the methylene groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety and Handling
Based on available safety data sheets, tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Category | Recommendation |
| Eye Contact | May cause serious eye irritation. |
| Skin Contact | May cause skin irritation. |
| Ingestion | Harmful if swallowed. |
| Inhalation | May cause respiratory irritation. |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its differentially protected amine functionalities allow for controlled and sequential conjugation of POI and E3 ligase ligands. The unsaturated nature of the aliphatic chain provides a degree of conformational rigidity that can be strategically employed to optimize the formation of the ternary complex and, consequently, the efficacy of the resulting PROTAC. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the use of specialized building blocks like the one discussed in this guide, will be paramount in the development of novel and effective therapeutics.
References
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- BroadPharm. (n.d.). Aliphatic Linkers.
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- MedChemExpress. (n.d.). tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride.
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- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.
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- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
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- Google Patents. (n.d.). PROTAC degraders of mllt1 and/or mllt3.
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- BenchChem. (n.d.). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
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